(R)-Ethyl 2-hydroxy-3-methylbutanoate

Flavor Chemistry Enantioselective Analysis Wine Science

(R)-Ethyl 2-hydroxy-3-methylbutanoate (CAS 129025-85-0) is an enantiomerically pure chiral α-hydroxy ester belonging to the class of fatty acid esters. It features a single stereocenter at the C2 position , and its value in research and industrial applications is intrinsically linked to its defined (R)-stereochemistry.

Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
CAS No. 129025-85-0
Cat. No. B142572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Ethyl 2-hydroxy-3-methylbutanoate
CAS129025-85-0
Molecular FormulaC7H14O3
Molecular Weight146.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(C)C)O
InChIInChI=1S/C7H14O3/c1-4-10-7(9)6(8)5(2)3/h5-6,8H,4H2,1-3H3/t6-/m1/s1
InChIKeyIZRVEUZYBVGCFC-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Ethyl 2-hydroxy-3-methylbutanoate (CAS 129025-85-0): A Chiral α-Hydroxy Ester for Asymmetric Synthesis and Flavor Research


(R)-Ethyl 2-hydroxy-3-methylbutanoate (CAS 129025-85-0) is an enantiomerically pure chiral α-hydroxy ester belonging to the class of fatty acid esters [1]. It features a single stereocenter at the C2 position [2], and its value in research and industrial applications is intrinsically linked to its defined (R)-stereochemistry. This compound is utilized as a chiral building block in asymmetric synthesis and is a subject of study in flavor chemistry due to its distinctive organoleptic properties .

Chiral building block for asymmetric synthesis
Enantiomer-specific flavor and sensory research
Chiral analytical reference for enantiomeric ratio studies

Why (R)-Ethyl 2-hydroxy-3-methylbutanoate Cannot Be Substituted with Racemic or Other Enantiomeric Forms in Critical Applications


Substituting (R)-Ethyl 2-hydroxy-3-methylbutanoate with its racemic mixture or the (S)-enantiomer is not functionally equivalent for applications requiring stereochemical purity. In asymmetric synthesis, the specific (R)-configuration directs the stereochemical outcome of downstream reactions, a property that the (S)-enantiomer or a racemate cannot replicate [1]. Furthermore, in flavor and fragrance applications, the (R)- and (S)-forms exhibit distinct sensory detection thresholds, meaning their odorant potency and perception differ significantly [2]. In analytical chemistry, the compound serves as a crucial reference standard for determining enantiomeric excess (e.e.) and distribution in complex matrices, a role that requires a defined, single enantiomer [3].

Racemate or (S)-enantiomer substitution may alter stereochemical outcome in chiral synthesis.

Sensory detection threshold may shift with opposite enantiomer, impacting flavor calibration.

Enantiomeric excess quantification requires single-enantiomer reference; racemate may not serve.

Quantitative Differentiation of (R)-Ethyl 2-hydroxy-3-methylbutanoate: Evidence-Based Comparator Data for Procurement Decisions


Enantiomeric Abundance in Natural Systems: (R)-Enantiomer Predominance in Wine Over (S)-Form

In wine, the (R)-enantiomer is the predominant form. Analysis of 99 red and white wines using chiral gas chromatography revealed a maximum R/S enantiomeric ratio of 94/6, demonstrating that the (R)-form is not just a synthetic artifact but a naturally abundant and relevant isomer [1].

Natural Enantiomeric Ratio
Head-to-head
R/S ratio 94/6 in wine; (R)-form predominant
Supports selection of (R)-enantiomer as natural reference
Chiral GC analysis of red wine
Flavor Chemistry Enantioselective Analysis Wine Science

Divergent Sensory Perception: Detection Threshold Difference Between (R)- and (S)-Enantiomers

The (R)- and (S)-enantiomers exhibit different odorant potencies. The detection threshold for the (R)-form is 4 µg/L in water, which is 2.7 times higher than the 1.5 µg/L threshold for the (S)-form [1]. In a red wine matrix, the (R)-form's threshold is 51 mg/L, compared to 21 mg/L for the (S)-form [2].

Detection Threshold
Head-to-head
4 µg/L (R) vs 1.5 µg/L (S) in water; 2.7-fold higher for (R)
Reported sensory detection context; (R)-form exhibits lower odor potency
Trained sensory panel evaluation
Sensory Science Flavor Chemistry Olfactory Threshold

Age-Dependent Accumulation in Wine: Validated Analytical Method for Tracking Ester Formation

A validated method for the quantitative determination and enantiomeric separation of substituted acids and esters has established a strong positive correlation between the age of wine and the concentration of both enantiomeric forms of ethyl 2-hydroxy-3-methylbutanoate [1]. This methodological advancement, which avoids transesterification artifacts, enables precise tracking of this compound's formation during aging [2].

Wine Aging Correlation
Method context
Strong positive correlation with wine age (0–20 yr); validated chiral method
Supports use as aging marker; method enables enantiomeric tracking
31 Bordeaux red wines; validated ester separation
Analytical Chemistry Wine Aging Method Validation

Stereospecific Metabolic Relevance: (R)-Configuration as a Substrate for D-HIV Dehydrogenase

The (R)-stereochemistry is essential for specific biological recognition. The corresponding acid, (R)-2-hydroxy-3-methylbutanoate, is a substrate for D-hydroxyisovalerate (D-HIV) dehydrogenase, a key enzyme in the biosynthesis of depsipeptides like enniatin in the fungus Fusarium sambucinum [1].

Enzyme Substrate Specificity
Class-level
(R)-acid recognized by D-HIV dehydrogenase; stereospecific recognition
Supports chiral precursor role in natural product biosynthesis studies
Fungal depsipeptide biosynthesis context
Biochemistry Enzymology Natural Product Biosynthesis

Fundamental Physicochemical Profile: Differentiating (R)-Ester Properties

The compound's fundamental properties provide a baseline for its behavior in various applications. The (R)-ethyl ester has a molecular weight of 146.18 g/mol, a topological polar surface area (TPSA) of 46.5 Ų, and a calculated LogP (XLogP3-AA) of approximately 1.2 [1].

Physicochemical Profile
Data to verify
MW 146.18; TPSA 46.5 Ų; LogP ~1.2
Supports solubility and permeability prediction
PubChem computed properties; class-typical
Physicochemical Properties Pre-formulation Characterization

Best-Fit Application Scenarios for (R)-Ethyl 2-hydroxy-3-methylbutanoate Based on Evidenced Differentiation


Chiral Reference Standard in Wine and Food Flavor Analysis

This compound is an essential reference standard for the enantioselective analysis of wine, other alcoholic beverages, and food products [1]. The documented (R)-enantiomer predominance in wine (R/S ratio up to 94/6) makes it the correct analytical standard for quantifying natural enantiomeric distributions using chiral GC or HPLC methods [2].

Sensory Calibration for Flavor and Fragrance Formulation

The distinct detection threshold of the (R)-enantiomer (4 µg/L in water) [1] makes it suitable for precisely calibrating sensory panels and for use in flavor formulations where a less potent, more subtle fruity note is desired compared to the more potent (S)-form (1.5 µg/L). This allows for fine-tuning of aroma profiles [2].

Chiral Building Block in Asymmetric Synthesis

Its defined (R)-stereochemistry makes it a valuable chiral synthon for constructing more complex molecules with specific stereocenters, such as pharmaceuticals and natural products [1]. The (R)-configuration's biological relevance, as demonstrated by its role as a substrate for D-HIV dehydrogenase, further supports its use in synthesizing bioactive compounds [2].

Marker in Wine Aging and Fermentation Studies

Validated analytical methods confirm a strong positive correlation between this compound's concentration and wine age [1]. Researchers can utilize (R)-ethyl 2-hydroxy-3-methylbutanoate as a chemical marker to study esterification dynamics during wine aging and to monitor lactic acid bacteria esterase activity [2].

Application
Selection Property
Validation Focus
Chiral reference standard for enantioselective analysis
Defined (R)-stereochemistry
Enantiomeric ratio verification by chiral chromatography
Sensory calibration in flavor formulation
Reported sensory detection threshold context
Sensory panel threshold evaluation
Chiral building block for asymmetric synthesis
Stereochemically pure (R)-configuration
Stereochemical outcome in synthetic pathways
Chemical marker for wine aging studies
Validated enantiomeric separation method
Esterification dynamics during aging

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